molecular formula C12H19N3O3S B6053039 N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamide

N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamide

Cat. No. B6053039
M. Wt: 285.36 g/mol
InChI Key: OKFKGOMEEGCRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamide, also known as DMSO-dGly-NMe, is a chemical compound that has been widely used in scientific research. It is a derivative of N,N-dimethylglycine, a naturally occurring amino acid. DMSO-dGly-NMe has been found to have various biochemical and physiological effects, making it an important tool for scientists in the fields of pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee is not fully understood. However, it is believed that the compound works by binding to specific sites on ion channels, thereby blocking their function. N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee has been found to be particularly effective at inhibiting voltage-gated potassium channels.
Biochemical and Physiological Effects:
N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee has been found to have various biochemical and physiological effects. In addition to its ability to inhibit ion channels, N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee has been found to have antioxidant properties. It has also been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee in lab experiments is its potency. The compound has been found to be a highly effective inhibitor of ion channels, making it a valuable tool for studying these proteins. However, one limitation of using N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee is that it can be toxic to cells at high concentrations. Therefore, it is important to use the compound in appropriate concentrations to avoid cell damage.

Future Directions

There are several potential future directions for research involving N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee. One area of interest is the development of new drugs based on the structure of N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee. Another potential direction is the use of N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee and its potential applications in the field of ion channel research.
Conclusion:
In conclusion, N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it an important tool for scientists in the fields of pharmacology, biochemistry, and physiology. While there are limitations to its use, N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee has the potential to be a valuable tool for future research in a variety of fields.

Synthesis Methods

The synthesis of N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee involves the reaction of N,N-dimethylglycine with 2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee. The synthesis of N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee has been used in a wide range of scientific research applications. One of the most common uses of N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee is in the study of ion channels. Ion channels are membrane proteins that allow ions to pass through the cell membrane. N~2~-[(dimethylamino)sulfonyl]-N~2~-(2,5-dimethylphenyl)glycinamidee has been found to be a potent inhibitor of certain types of ion channels, making it an important tool for studying the function of these proteins.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)-2,5-dimethylanilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9-5-6-10(2)11(7-9)15(8-12(13)16)19(17,18)14(3)4/h5-7H,8H2,1-4H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFKGOMEEGCRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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